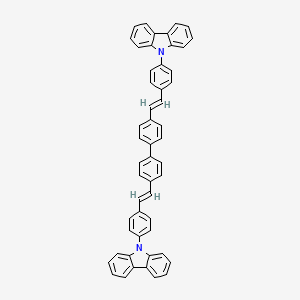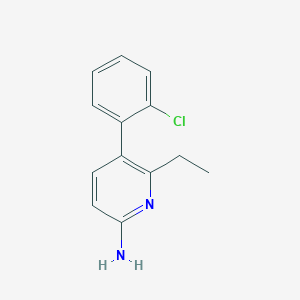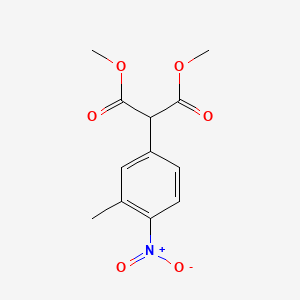
Dimethyl (3-Methyl-4-nitrophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(3-Methyl-4-nitrophenyl)malonate is an organic compound with the molecular formula C12H13NO6. It is a derivative of malonic acid and is characterized by the presence of a nitrophenyl group attached to the malonate moiety. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-Methyl-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl malonate with 3-methyl-4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of dimethyl 2-(3-Methyl-4-nitrophenyl)malonate often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(3-Methyl-4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The malonate moiety can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(3-Methyl-4-aminophenyl)malonate.
Substitution: Depending on the nucleophile, products can include amides or alcohol derivatives.
Hydrolysis: 2-(3-Methyl-4-nitrophenyl)malonic acid.
Aplicaciones Científicas De Investigación
Dimethyl 2-(3-Methyl-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(3-Methyl-4-nitrophenyl)malonate involves its reactivity towards nucleophiles and electrophiles. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The malonate moiety can act as a nucleophile in substitution reactions, leading to the formation of diverse chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the nitrophenyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.
Dimethyl 2-(4-nitrophenyl)malonate: Similar structure but with the nitro group in a different position on the phenyl ring
Uniqueness
Dimethyl 2-(3-Methyl-4-nitrophenyl)malonate is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it valuable in targeted synthetic applications and research .
Propiedades
Fórmula molecular |
C12H13NO6 |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
dimethyl 2-(3-methyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C12H13NO6/c1-7-6-8(4-5-9(7)13(16)17)10(11(14)18-2)12(15)19-3/h4-6,10H,1-3H3 |
Clave InChI |
CNICFJUBZDBLNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



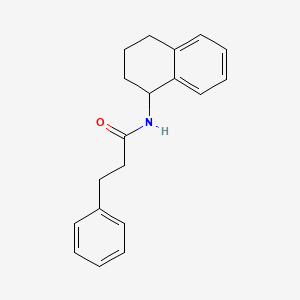
![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
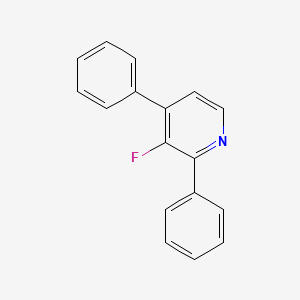
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
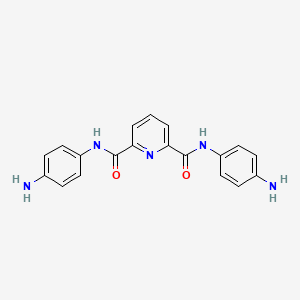
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

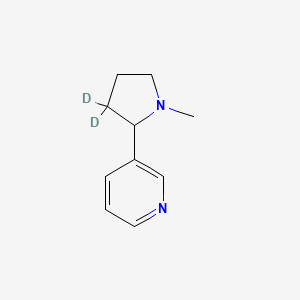
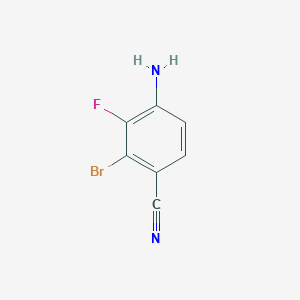
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)

